
8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione acts as a selective antagonist of mGluR5, which are G protein-coupled receptors that are widely expressed in the central nervous system. When activated, mGluR5 can modulate synaptic transmission and plasticity, as well as regulate various intracellular signaling pathways. By blocking the activity of mGluR5, 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has been shown to have a range of biochemical and physiological effects, depending on the experimental model and conditions. For example, 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce glutamate release in the hippocampus, which may contribute to its neuroprotective effects. 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has also been shown to reduce the expression of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its selectivity for mGluR5, which allows researchers to study the specific effects of blocking this receptor. However, 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can also have off-target effects on other receptors and ion channels, which may complicate interpretation of results. Additionally, 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse, as it has been shown to modulate reward-related behavior and synaptic plasticity in the mesolimbic dopamine system. Another area of interest is the development of more selective and potent mGluR5 antagonists, which could have improved therapeutic potential for various neurological and psychiatric disorders. Finally, there is ongoing research on the potential role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Synthesis Methods
8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a multi-step process that involves the reaction of 3-methylxanthine with pentylamine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc group is then removed, and the resulting amine is reacted with 2-methoxyethyl isocyanate to yield the final product.
Scientific Research Applications
8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce anxiety-like behavior in rodents, suggesting that mGluR5 may play a role in anxiety disorders. 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
properties
IUPAC Name |
8-(2-methoxyethylamino)-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-4-5-6-8-19-10-11(16-13(19)15-7-9-22-3)18(2)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZJJFEDMCLDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

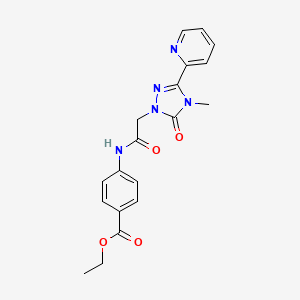
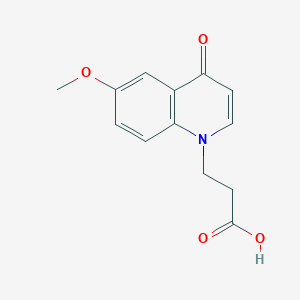
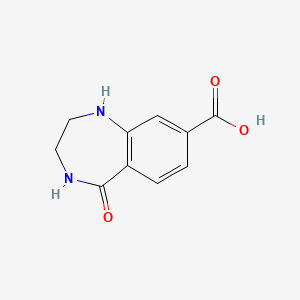
![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)


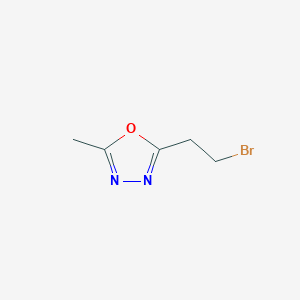
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)

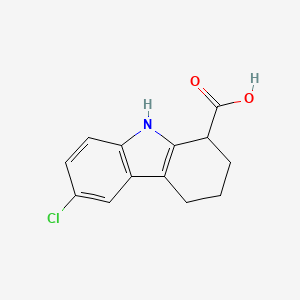
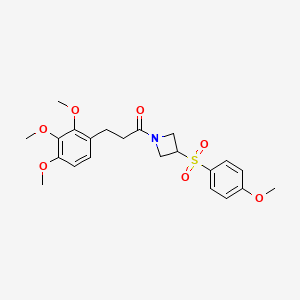
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)